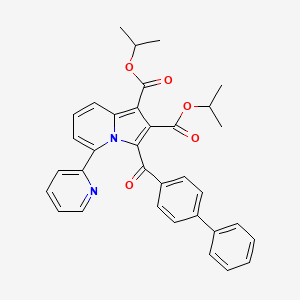

Diisopropyl 3-((1,1'-biphenyl)-4-ylcarbonyl)-5-(2-pyridinyl)-1,2-indolizinedicarboxylate

Description

Diisopropyl 3-((1,1'-biphenyl)-4-ylcarbonyl)-5-(2-pyridinyl)-1,2-indolizinedicarboxylate is a heterocyclic compound featuring an indolizine core substituted with a biphenyl carbonyl group at position 3, a pyridinyl moiety at position 5, and diisopropyl ester groups at positions 1 and 2. This structure combines aromatic, heteroaromatic, and ester functionalities, which are often associated with bioactive properties such as antimicrobial or enzyme inhibitory activities .

Properties

CAS No. |

853317-42-7 |

|---|---|

Molecular Formula |

C34H30N2O5 |

Molecular Weight |

546.6 g/mol |

IUPAC Name |

dipropan-2-yl 3-(4-phenylbenzoyl)-5-pyridin-2-ylindolizine-1,2-dicarboxylate |

InChI |

InChI=1S/C34H30N2O5/c1-21(2)40-33(38)29-28-15-10-14-27(26-13-8-9-20-35-26)36(28)31(30(29)34(39)41-22(3)4)32(37)25-18-16-24(17-19-25)23-11-6-5-7-12-23/h5-22H,1-4H3 |

InChI Key |

AQVADNMGBPGXTM-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)OC(=O)C1=C2C=CC=C(N2C(=C1C(=O)OC(C)C)C(=O)C3=CC=C(C=C3)C4=CC=CC=C4)C5=CC=CC=N5 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Diisopropyl 3-((1,1’-biphenyl)-4-ylcarbonyl)-5-(2-pyridinyl)-1,2-indolizinedicarboxylate typically involves multi-step organic reactions. The process begins with the preparation of the indolizine core, followed by the introduction of the biphenyl and pyridine groups. Common reagents used in these reactions include organometallic catalysts, such as palladium or copper complexes, and various solvents like dichloromethane or tetrahydrofuran. The reaction conditions often require precise temperature control and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors with automated control systems to ensure consistent quality and yield. The use of continuous flow reactors is also explored to enhance efficiency and scalability. Purification methods such as recrystallization, chromatography, and distillation are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

Diisopropyl 3-((1,1’-biphenyl)-4-ylcarbonyl)-5-(2-pyridinyl)-1,2-indolizinedicarboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can yield reduced forms of the compound.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products

Scientific Research Applications

Diisopropyl 3-((1,1’-biphenyl)-4-ylcarbonyl)-5-(2-pyridinyl)-1,2-indolizinedicarboxylate has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: Investigated for its potential as a bioactive molecule with applications in drug discovery and development.

Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.

Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.

Mechanism of Action

The mechanism of action of Diisopropyl 3-((1,1’-biphenyl)-4-ylcarbonyl)-5-(2-pyridinyl)-1,2-indolizinedicarboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The biphenyl and pyridine groups play a crucial role in its binding affinity and specificity, while the indolizine core contributes to its overall stability and reactivity.

Comparison with Similar Compounds

Structural Analogs in 1,3-Dioxolane Derivatives

highlights chiral and racemic 1,3-dioxolane derivatives (e.g., compounds 5–8 ), which share ester and aromatic substituents but differ in core heterocyclic systems. Key comparisons include:

| Property | Target Compound | Dimethyl 1,3-Dioxolane (Compound 7) | Diisopropyl 1,3-Dioxolane (Compound 6) |

|---|---|---|---|

| Core Structure | Indolizine | 1,3-Dioxolane | 1,3-Dioxolane |

| Aromatic Substituents | Biphenyl-carbonyl, pyridinyl | 2-Hydroxyphenyl | 2-Hydroxyphenyl |

| Ester Groups | Diisopropyl | Dimethyl | Diisopropyl |

| Antimicrobial Activity | Not reported | MIC: 4.8–5000 µg/mL (broad-spectrum) | MIC: Comparable to compound 7 |

| Stereochemistry | Not specified | Enantiomeric excess >99% | Racemic |

Key Findings :

Comparison with Biphenyl-Containing Compounds

references diisopropyl-1,1'-biphenyl, a simpler analog lacking the indolizine core and carbonyl/pyridinyl substituents.

Antimicrobial Potential

aureus and C. albicans, indicating potent broad-spectrum activity. The indolizine core in the target compound may similarly disrupt microbial cell membranes or enzyme functions, though further assays are required .

Physicochemical Properties

- Lipophilicity : The diisopropyl esters in the target compound likely increase logP compared to dimethyl esters, aligning with enhanced bioavailability trends observed in compound 6 vs. 7 .

- Solubility : The pyridinyl group may improve aqueous solubility relative to purely aromatic analogs, as seen in pyridine-containing pharmaceuticals.

Biological Activity

Diisopropyl 3-((1,1'-biphenyl)-4-ylcarbonyl)-5-(2-pyridinyl)-1,2-indolizinedicarboxylate, with the CAS number 853317-42-7, is a synthetic compound notable for its complex structure and potential biological activities. This article delves into its biological activity, including pharmacological properties, synthesis methods, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is , and it has a molecular weight of 546.6 g/mol. The structure includes a biphenyl moiety, a pyridine ring, and indolizinedicarboxylate groups which may contribute to its biological interactions.

| Property | Value |

|---|---|

| CAS Number | 853317-42-7 |

| Molecular Formula | C34H30N2O5 |

| Molecular Weight | 546.6 g/mol |

| Density | N/A |

| Boiling Point | N/A |

| Melting Point | N/A |

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, studies have shown that indole derivatives can inhibit the proliferation of various cancer cell lines by inducing apoptosis and cell cycle arrest.

Case Study: Indole Derivatives in Cancer Treatment

A study published in Journal of Medicinal Chemistry highlighted that indole-based compounds demonstrated cytotoxicity against breast cancer cells (MCF-7) and lung cancer cells (A549). The mechanism was attributed to the disruption of mitochondrial function leading to increased reactive oxygen species (ROS) production and subsequent apoptosis .

Antimicrobial Activity

Another area of interest is the antimicrobial activity of similar compounds. Research has indicated that biphenyl derivatives possess antibacterial properties against Gram-positive and Gram-negative bacteria.

Case Study: Antimicrobial Efficacy

In a comparative study, biphenyl derivatives were tested against Staphylococcus aureus and Escherichia coli. The results showed that certain derivatives exhibited minimum inhibitory concentrations (MICs) as low as 32 µg/mL against S. aureus, suggesting potential for development into antimicrobial agents .

The biological activity of this compound is believed to be mediated through several mechanisms:

- Inhibition of Enzyme Activity : Compounds with similar structures have been shown to inhibit key enzymes involved in cancer cell proliferation.

- Induction of Apoptosis : The compound may induce apoptosis through mitochondrial pathways.

- Antioxidant Activity : Some studies suggest that these compounds can scavenge free radicals, reducing oxidative stress in cells.

Synthesis

The synthesis of this compound involves several steps:

- Formation of Biphenyl Intermediate : Utilizing palladium-catalyzed coupling reactions.

- Carboxylic Acid Derivation : Introduction of carboxylic acid groups through functionalization.

- Final Esterification : Reacting with diisopropanol to form the final ester product.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.